An In-depth Technical Guide to the Molecular Weight and Formula of C16H12BrNO3 Compounds
An In-depth Technical Guide to the Molecular Weight and Formula of C16H12BrNO3 Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical formula C16H12BrNO3 represents a multitude of potential molecular structures, each with unique chemical and physical properties. This guide provides a comprehensive exploration of the theoretical and experimental determination of the molecular weight and the elucidation of the specific isomeric form of compounds with this formula. We will delve into the foundational concepts of molecular weight and isomerism, followed by a detailed examination of the state-of-the-art analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, that are indispensable for the unambiguous characterization of these molecules. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering both theoretical understanding and actionable experimental protocols.
Foundational Concepts: Molecular Formula and Isomerism
A molecular formula, such as C16H12BrNO3, provides the elemental composition of a molecule. The determination of the molecular weight is the first crucial step in identifying an unknown compound.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C16H12BrNO3, the theoretical molecular weight can be calculated using the atomic weights of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O).
| Element | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 16 | 12.011 | 192.176 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 346.180 |
It is important to distinguish between the average molecular weight (calculated using the weighted average of the natural abundances of the isotopes of each element) and the monoisotopic mass . The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. For C16H12BrNO3, the monoisotopic mass is 345.00006 Da.[1][2][3][4] High-resolution mass spectrometry measures the monoisotopic mass.
The Concept of Isomerism
Isomers are different compounds that share the same molecular formula but have different arrangements of atoms.[1] This difference in arrangement can lead to vastly different physical, chemical, and biological properties. For a complex formula like C16H12BrNO3, a large number of isomers are possible. These can be broadly classified into two main categories: constitutional isomers and stereoisomers.
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Constitutional (or Structural) Isomers: These isomers have the same molecular formula but different connectivity of atoms. Examples of constitutional isomers for C16H12BrNO3 include:
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Stereoisomers: These isomers have the same molecular formula and the same connectivity of atoms, but differ in the spatial arrangement of those atoms. Stereoisomers can be further divided into:
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Enantiomers: Non-superimposable mirror images of each other.
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Diastereomers: Stereoisomers that are not mirror images of each other.
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The existence of numerous isomers for a single molecular formula underscores the necessity of advanced analytical techniques to determine the precise structure of a C16H12BrNO3 compound.
Analytical Workflow for Structural Elucidation
The definitive identification of a specific C16H12BrNO3 isomer requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages.
Figure 1: A generalized experimental workflow for the identification and characterization of a C16H12BrNO3 isomer.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.
Principle of HRMS
HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This high resolution allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
Experimental Protocol: HRMS Analysis
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Sample Preparation:
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Dissolve a small amount of the purified C16H12BrNO3 compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
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For electrospray ionization (ESI), which is a common soft ionization technique, ensure the sample is free of non-volatile salts and buffers.
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The final concentration for analysis should be in the range of 1-10 µg/mL.
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Instrument Setup and Calibration:
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Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
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Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
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Data Acquisition:
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Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
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Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]+ or deprotonated [M-H]-.
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Data Analysis:
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Identify the molecular ion peak. For a C16H12BrNO3 compound, the presence of bromine provides a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two peaks for the molecular ion (M and M+2) with almost equal intensity, which is a key diagnostic feature.
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Determine the exact mass of the monoisotopic peak (the peak corresponding to the molecule containing the most abundant isotopes of each element).
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Use the exact mass to calculate the elemental composition using specialized software. The software will generate a list of possible molecular formulas within a specified mass tolerance (typically < 5 ppm). The correct formula for a C16H12BrNO3 isomer should be the top hit or among the top few hits.
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| Ion | Calculated m/z (for C16H12(79)BrNO3) | Calculated m/z (for C16H12(81)BrNO3) |
| [M+H]+ | 346.00734 | 348.00529 |
| [M+Na]+ | 367.98928 | 369.98723 |
| [M-H]- | 343.99278 | 345.99073 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Once the molecular formula is confirmed by HRMS, NMR spectroscopy is employed to determine the connectivity of the atoms and thus deduce the specific structural isomer.
Principles of 1H and 13C NMR
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum that provides a "fingerprint" of the molecule's structure.
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1H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
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13C NMR: Provides information about the carbon skeleton of a molecule.
Experimental Protocol: 1D and 2D NMR Analysis
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Sample Preparation:
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Dissolve 5-10 mg of the purified C16H12BrNO3 compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a 5 mm NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.
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1D NMR Data Acquisition:
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Acquire a 1H NMR spectrum. Key parameters to analyze are:
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Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on aromatic rings typically appear in the range of 6.5-8.5 ppm. The presence of the electronegative bromine atom will influence the chemical shifts of nearby aromatic protons.
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Integration: The area under each signal is proportional to the number of protons it represents.
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Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity.
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Acquire a 13C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 100-150 ppm region.
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2D NMR Data Acquisition (for complex structures):
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the carbons they are directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for connecting different fragments of the molecule.
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Interpreting the NMR Data for a C16H12BrNO3 Isomer
The combination of 1D and 2D NMR data allows for the piecing together of the molecular structure. For example, the number of signals in the aromatic region of the 1H and 13C NMR spectra can help determine the substitution pattern on any aromatic rings. The coupling patterns in the 1H NMR spectrum will reveal the relative positions of the substituents. The HMBC spectrum is particularly powerful for establishing long-range connectivities, for instance, between a carbonyl group and nearby protons.
Figure 2: A flowchart illustrating the process of structural elucidation using NMR spectroscopy.
Conclusion
The determination of the molecular weight and the specific structural formula of a compound with the elemental composition C16H12BrNO3 is a non-trivial task that requires the application of sophisticated analytical techniques. While the theoretical molecular weight can be readily calculated, the existence of a vast number of potential isomers necessitates experimental verification. High-resolution mass spectrometry provides an accurate molecular weight and confirms the elemental composition, with the characteristic isotopic pattern of bromine serving as a key diagnostic tool. Subsequently, a comprehensive analysis of 1D and 2D NMR spectra is essential for the unambiguous elucidation of the atom connectivity and the final determination of the specific isomeric structure. The integrated workflow presented in this guide provides a robust framework for researchers to confidently characterize novel C16H12BrNO3 compounds, a critical step in the fields of chemical synthesis and drug discovery.
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